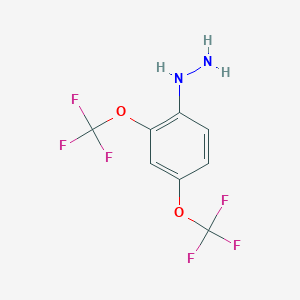

(2,4-Bis(trifluoromethoxy)phenyl)hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H6F6N2O2 |

|---|---|

Molecular Weight |

276.14 g/mol |

IUPAC Name |

[2,4-bis(trifluoromethoxy)phenyl]hydrazine |

InChI |

InChI=1S/C8H6F6N2O2/c9-7(10,11)17-4-1-2-5(16-15)6(3-4)18-8(12,13)14/h1-3,16H,15H2 |

InChI Key |

RQPVKIHBTFLAFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)OC(F)(F)F)NN |

Origin of Product |

United States |

Diazotization of 2,4 Bis Trifluoromethoxy Phenyl Amine:

The aniline (B41778) is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form the corresponding diazonium salt. The presence of two electron-withdrawing trifluoromethoxy groups can decrease the basicity of the aniline, potentially requiring adjustments to the diazotization conditions. prepchem.com

Reduction of the Diazonium Salt:

Optimization of Reaction Conditions and Process Parameters

The successful synthesis of this compound with high yield and purity necessitates careful optimization of various reaction parameters. The electron-withdrawing nature of the trifluoromethoxy groups can significantly impact the reactivity of the intermediates and the efficiency of the synthetic steps.

Solvent Systems and Their Influence on Reaction Efficacy

The choice of solvent is critical in both the chemical reduction and catalytic hydrogenation pathways.

In Diazotization and Reduction: For the diazotization of weakly basic anilines, such as those bearing trifluoromethoxy groups, the choice of solvent and acid is crucial. While aqueous mineral acids are standard, for anilines with low solubility or basicity, the use of organic co-solvents or alternative solvent systems may be necessary to ensure complete reaction. prepchem.com In some cases, pyridine (B92270) has been used as a solvent for the diazotization of particularly challenging amines. prepchem.com

In Catalytic Hydrogenation: The solvent can influence the rate and selectivity of the hydrogenation. Protic solvents like methanol (B129727) and ethanol (B145695) are often preferred as they can facilitate proton transfer steps in the reaction mechanism. Tetrahydrofuran (THF) is also a common choice. acs.org The solubility of the hydrazone substrate and the catalyst's interaction with the solvent are key factors to consider.

Temperature and Pressure Profiles in Synthetic Sequences

Diazotization and Reduction: Temperature control is paramount in the synthesis via diazonium salts. Diazotization reactions are typically conducted at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. prepchem.com The subsequent reduction with SnCl₂ is also initiated at low temperatures and may be allowed to warm to room temperature as the reaction progresses. prepchem.com

Catalytic Hydrogenation: For the hydrogenation of hydrazones, the reaction is often carried out at or slightly above room temperature (20-50 °C). acs.org The hydrogen pressure can be varied; while atmospheric pressure is often sufficient, higher pressures (e.g., 50 psi) can be used to accelerate the reaction rate, especially for more sterically hindered or electronically deactivated substrates. acs.org

Catalyst Screening and Ligand Design for Enhanced Selectivity

Catalyst Selection in Hydrogenation: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of C=N bonds in hydrazones. acs.org Other noble metal catalysts such as platinum or rhodium could also be considered. For industrial applications, the development of non-noble metal catalysts is an area of active research to improve cost-effectiveness. researchgate.net The choice of catalyst support can also influence activity and selectivity.

Ligand Design for Selective Reduction: In the broader context of catalytic reductions, particularly for the hydrogenation of a nitro precursor to the aniline (B41778), ligand design plays a crucial role in achieving high selectivity, especially when other reducible functional groups are present. While not directly applicable to the hydrogenation of a simple hydrazone, the principles of using ligands to modify the electronic and steric properties of a metal catalyst are fundamental to modern catalysis. For instance, in the selective hydrogenation of substituted nitroarenes, the choice of ligands can help to prevent undesired side reactions like dehalogenation. For the synthesis of this compound, the primary concern in the hydrogenation of the hydrazone would be to ensure complete reduction without cleavage of the N-N bond, a reaction that is generally not favored under typical Pd/C hydrogenation conditions for hydrazones.

Comparative Analysis of Synthetic Routes for Polyfluorinated Phenylhydrazines

The synthesis of polyfluorinated phenylhydrazines, including this compound, presents unique challenges due to the electronic effects of the fluorine-containing substituents. The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing, which can deactivate the aromatic ring towards certain reactions and influence the regiochemical outcome of substitution reactions.

Synthesis of 2,4-Bis(trifluoromethoxy)aniline:

The synthesis of the aniline precursor is a crucial step. One common approach involves the nitration of 1,3-bis(trifluoromethoxy)benzene followed by reduction of the resulting nitro compound. The trifluoromethoxy group is a meta-director in electrophilic aromatic substitution. libretexts.orgwikipedia.org However, the presence of two such groups can lead to a mixture of products. The desired 2,4-dinitro derivative must be selectively formed and then reduced to the corresponding diamine, which can then be selectively mono-aminated. A more direct approach would be the amination of a pre-functionalized benzene (B151609) ring.

Diazotization and Reduction:

The conversion of the aniline to the hydrazine is a well-established two-step process.

Diazotization: The aniline is treated with a source of nitrous acid, typically sodium nitrite in the presence of a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form the diazonium salt. The stability of the diazonium salt is a critical factor; these intermediates are often explosive and are typically used immediately in the next step without isolation. nih.gov

Reduction: The diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents include stannous chloride (SnCl2) in concentrated hydrochloric acid, sodium sulfite, or catalytic hydrogenation. The choice of reducing agent can significantly impact the yield and purity of the final product. For instance, Chinese patents describe the use of stannous chloride for the reduction of diazonium salts in the synthesis of other fluorinated phenylhydrazines, with yields reported to be above 75%. google.com

Interactive Data Table: Comparison of General Phenylhydrazine Synthesis Parameters

| Step | Reagents | Typical Conditions | Key Considerations |

| Diazotization | Aniline, Sodium Nitrite, HCl | 0-5 °C | Stability of diazonium salt |

| Reduction (Batch) | Diazonium Salt, SnCl2/HCl or Na2SO3 | Room temperature to elevated temperatures | Exothermic nature, potential for side reactions |

| Reduction (Flow) | Diazonium Salt, Reducing Agent | Controlled temperature and residence time | Enhanced safety and control |

Regioselectivity:

The primary regiochemical challenge in the synthesis of this compound lies in the synthesis of the 2,4-disubstituted aniline precursor from 1,3-bis(trifluoromethoxy)benzene. The trifluoromethoxy group is a deactivating, meta-directing group for electrophilic aromatic substitution. libretexts.orgrsc.org Therefore, direct nitration of 1,3-bis(trifluoromethoxy)benzene would be expected to yield the 4-nitro and 6-nitro products, with the 2-position being sterically hindered. Achieving the desired 2,4-disubstitution pattern via electrophilic substitution can be challenging and may result in a mixture of isomers, requiring purification. lkouniv.ac.in

Alternative strategies, such as metalation-directed substitution, can offer better regiocontrol. For trifluoromethoxy-substituted anilines, the regioselectivity of metalation can be controlled by the choice of N-protecting group and the organolithium reagent. nih.gov This approach could potentially be adapted for the synthesis of the 2,4-bis(trifluoromethoxy)aniline precursor.

Stereoselectivity:

The target molecule, this compound, is achiral, and therefore, stereoselectivity is not a consideration in its synthesis.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of hazardous compounds like diazonium salts and for improving the efficiency and safety of chemical processes. nih.gov

Advantages of Continuous Flow Synthesis:

Enhanced Safety: The small reactor volumes in flow systems minimize the accumulation of unstable intermediates like diazonium salts, significantly reducing the risk of explosions. researchgate.net

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reaction times and higher selectivity. nih.gov

Increased Efficiency and Yield: Continuous processes can be automated and run for extended periods, leading to higher throughput. The precise control over reaction parameters often results in higher yields and purity compared to batch processes. google.com

Scalability: Scaling up a flow process is often more straightforward than scaling up a batch reaction, as it typically involves running the process for a longer duration or using multiple reactors in parallel. researchgate.net

Application to Phenylhydrazine Synthesis:

The diazotization of anilines is a reaction that is particularly well-suited for continuous flow technology. Several studies have demonstrated the successful implementation of flow diazotization, often coupling it directly with a subsequent reaction to consume the unstable diazonium intermediate in situ. researchgate.netsci-hub.sedntb.gov.ua A patent for a continuous flow process for the synthesis of phenylhydrazine salts describes the integration of diazotization, reduction, and acidic hydrolysis into a single, continuous tandem reaction with a total reaction time of no more than 20 minutes. google.com This technology offers a promising alternative to traditional batch methods for the synthesis of this compound and other polyfluorinated analogues, potentially leading to higher yields, improved safety, and reduced waste.

Interactive Data Table: Batch vs. Continuous Flow Synthesis of Phenylhydrazines

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to accumulation of unstable intermediates. | Significantly improved safety due to small reactor volumes. researchgate.net |

| Process Control | Less precise control over temperature and mixing. | Precise control over reaction parameters. nih.gov |

| Yield and Purity | Often lower due to side reactions and decomposition. | Generally higher yields and purity. google.com |

| Scalability | Can be challenging and may require significant process redesign. | More straightforward scalability. researchgate.net |

| Reaction Time | Typically longer reaction times. | Significantly shorter reaction times. google.com |

Chemical Reactivity and Transformation Pathways of 2,4 Bis Trifluoromethoxy Phenyl Hydrazine

Reactivity of the Hydrazine (B178648) Functionality

The hydrazine group (-NHNH2) in (2,4-Bis(trifluoromethoxy)phenyl)hydrazine is the primary site of its chemical reactivity. The lone pairs of electrons on the nitrogen atoms make it a potent nucleophile, enabling it to participate in a variety of chemical reactions.

Condensation Reactions with Carbonyl Compounds

One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is a cornerstone of carbonyl chemistry and provides a reliable method for the derivatization and characterization of carbonyl compounds.

This compound readily reacts with a wide range of aldehydes and ketones to furnish the corresponding N-substituted hydrazones. This reaction typically proceeds under mild acidic or basic conditions, or even neat, and involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The general reaction can be depicted as follows:

General reaction scheme for the formation of hydrazones from this compound and a carbonyl compound.

While no specific examples for this compound are readily available in the searched literature, the reactivity is analogous to other phenylhydrazines. For instance, phenylhydrazine (B124118) reacts with various aldehydes to form phenylhydrazones in excellent yields. chemdad.com A structurally related compound, 2,4-bis(trifluoromethyl)benzaldehyde, has been shown to react with hydrazine hydrate (B1144303) to form the corresponding hydrazone. google.com

Table 1: Examples of Hydrazone Formation with Phenylhydrazines (Analogous Reactions)

| Phenylhydrazine Derivative | Carbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |

| Phenylhydrazine | Benzaldehyde | Benzaldehyde phenylhydrazone | Grinding, room temp. | 95 | chemdad.com |

| Phenylhydrazine | 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde phenylhydrazone | Grinding, room temp. | 98 | chemdad.com |

| Phenylhydrazine | 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde phenylhydrazone | Grinding, room temp. | 96 | chemdad.com |

| Phenylhydrazine | Acetone | Acetone phenylhydrazone | Stirring in ethanol (B145695) | High | ijarsct.co.in |

This table presents data for analogous reactions of phenylhydrazine to illustrate the general reactivity pattern.

The formation of hydrazones from hydrazines and carbonyl compounds is a well-studied reaction that proceeds through a two-step mechanism. The initial step involves the nucleophilic addition of the hydrazine to the carbonyl group to form a tetrahedral intermediate, often referred to as a carbinolamine or aminomethanol. This step is generally reversible. The subsequent step is the acid-catalyzed dehydration of the intermediate to yield the final hydrazone. wikipedia.org

The rate of hydrazone formation is pH-dependent. Under acidic conditions, the carbonyl group is protonated, which increases its electrophilicity and accelerates the initial nucleophilic attack. However, at very low pH, the hydrazine itself can be protonated, rendering it non-nucleophilic and thus slowing down the reaction. Therefore, the reaction is often carried out in mildly acidic conditions to achieve an optimal rate.

The electron-withdrawing trifluoromethoxy groups on the phenyl ring of this compound are expected to decrease the nucleophilicity of the hydrazine moiety compared to unsubstituted phenylhydrazine. This would likely result in a slower reaction rate for hydrazone formation under identical conditions. However, quantitative kinetic data for this specific compound are not available in the reviewed literature.

Nucleophilic Attack on Electrophilic Species

The nucleophilic character of the hydrazine functionality extends beyond reactions with carbonyl compounds. This compound can, in principle, react with other electrophilic species. The nitrogen atoms can attack electron-deficient centers, leading to the formation of new carbon-nitrogen or nitrogen-heteroatom bonds. The presence of two nitrogen atoms allows for the possibility of forming various substituted hydrazine derivatives.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the hydrazine group can be alkylated or acylated. N-alkylation introduces an alkyl group onto one or both nitrogen atoms, while N-acylation introduces an acyl group. These reactions are typically carried out using alkyl halides or acylating agents like acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. While specific examples for this compound are not documented in the provided search results, N-alkylation and N-acylation are general reactions for hydrazines. For instance, N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides have been synthesized, demonstrating the feasibility of N-acylation on a substituted benzohydrazide. nih.gov

Cyclization Reactions Leading to Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The hydrazine moiety provides two adjacent nitrogen atoms, which can be incorporated into a ring system through cyclization reactions with appropriate bifunctional reagents.

One of the most prominent applications of phenylhydrazines in heterocyclic synthesis is the Fischer indole (B1671886) synthesis. wikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, derived from a phenylhydrazine and an aldehyde or ketone. The reaction proceeds through a ijarsct.co.inijarsct.co.in-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone, followed by elimination of ammonia (B1221849) to form the indole ring. Given its structure, this compound is a suitable substrate for the Fischer indole synthesis, which would lead to the formation of indoles substituted with two trifluoromethoxy groups on the benzene (B151609) ring. wikipedia.orgopenmedicinalchemistryjournal.com

Furthermore, reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazoles. nih.govwikipedia.org The reaction of a hydrazine with a 1,3-diketone is a classical method for pyrazole (B372694) synthesis. Similarly, reactions with compounds containing a C-N-C-S or C-N-C-O backbone can be employed to synthesize five-membered heterocycles like triazoles. wikipedia.orgtijer.org For instance, 4-(trifluoromethoxy)phenylhydrazine hydrochloride has been used in the synthesis of pyrazole-containing bisphosphonate esters. chemdad.com

Table 2: Potential Heterocyclic Systems from this compound

| Reactant | Heterocyclic Product | General Reaction Type |

| Aldehyde or Ketone | Substituted Indole | Fischer Indole Synthesis |

| 1,3-Diketone | Substituted Pyrazole | Cyclocondensation |

| β-Ketoester | Substituted Pyrazolone | Cyclocondensation |

| Isothiocyanate | Substituted Thiosemicarbazide | Addition |

| Acylating agent followed by cyclization | Substituted 1,3,4-Oxadiazole or 1,3,4-Thiadiazole | Acylation and Cyclization |

This table outlines potential heterocyclic syntheses based on the general reactivity of phenylhydrazines.

Fischer Indole Synthesis and Related Rearrangements

The Fischer indole synthesis is a cornerstone reaction in organic chemistry for the synthesis of indoles from an arylhydrazine and a carbonyl compound under acidic conditions. However, no studies were found that specifically utilize this compound as the starting material. Therefore, no data on reaction conditions, catalysts, yields, or the structure of resulting indole products can be reported.

Synthesis of Pyrazoles and Pyrazolidinones

The reaction of hydrazines with 1,3-dicarbonyl compounds or other suitable precursors is a common method for synthesizing pyrazole and pyrazolidinone rings. A search for the application of this compound in these cyclocondensation reactions yielded no specific examples or published results.

Formation of 1,2,4-Triazoles and Other Azole Systems

Various synthetic routes exist for the formation of 1,2,4-triazoles and other azole systems from hydrazine derivatives. These methods often involve reactions with compounds like nitriles, amides, or thioamides. There is currently no available literature detailing the use of this compound in these synthetic pathways.

Annulation to Form Fused-Ring Structures (e.g., Benzodiazepines)

The formation of fused-ring structures, such as benzodiazepines, can involve the cyclization of appropriately functionalized arylhydrazines. An investigation into the annulation reactions of this compound to form such fused systems found no documented examples.

Reactions Involving the Aromatic Ring System

Influence of Bis(trifluoromethoxy) Substituents on Aromatic Reactivity

The trifluoromethoxy (-OCF₃) group is known to be strongly electron-withdrawing and can significantly influence the reactivity of an aromatic ring towards electrophilic substitution. The presence of two such groups at the 2- and 4-positions would be expected to strongly deactivate the ring. However, without experimental data, any discussion on the precise directing effects and reactivity rates for this compound remains speculative.

Directed Ortho-Metalation and Related Functionalizations

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings, guided by a directing metalation group (DMG). While the hydrazine moiety or a derivative could potentially act as a DMG, the strong deactivating nature of the two trifluoromethoxy groups would likely make the deprotonation of the aromatic ring challenging. No studies on the applicability of DoM to this compound have been published.

Table of Compounds

Applications of 2,4 Bis Trifluoromethoxy Phenyl Hydrazine in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecules

(2,4-Bis(trifluoromethoxy)phenyl)hydrazine serves as a precursor for introducing the bis(trifluoromethoxy)phenyl moiety into a variety of molecular frameworks. This substitution pattern is anticipated to confer significant alterations to the parent molecule's biological activity and material properties.

Phenylhydrazines are renowned for their role in the synthesis of nitrogen-containing heterocycles. The presence of two trifluoromethoxy groups on the phenyl ring of this compound makes it a particularly attractive starting material for the creation of novel fluorinated heterocyclic compounds.

One of the most prominent applications of phenylhydrazines is the Fischer indole (B1671886) synthesis , a robust method for preparing indoles from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions. wikipedia.orgthermofisher.comjk-sci.com By employing this compound in this reaction, it is possible to synthesize indoles bearing the 2,4-bis(trifluoromethoxy) substitution pattern on the fused benzene (B151609) ring. mdpi.comnih.govresearchgate.netnih.gov These highly fluorinated indoles are of interest in pharmaceutical research due to the prevalence of the indole scaffold in biologically active molecules.

| Reactants | Reaction Conditions | Product | Potential Significance |

| This compound, Aldehyde/Ketone | Acid catalyst (e.g., H₂SO₄, PPA, Lewis acids) | Substituted 4,6-bis(trifluoromethoxy)indole | Novel building blocks for medicinal chemistry with altered lipophilicity and metabolic stability. |

Another significant class of heterocycles derivable from hydrazines are pyrazoles . The condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent is a classical and efficient route to the pyrazole (B372694) core. nih.govtandfonline.com The use of this compound would lead to the formation of N-aryl pyrazoles with the distinct bis(trifluoromethoxy)phenyl substituent. conicet.gov.arolemiss.eduias.ac.in Such compounds could exhibit unique biological activities or serve as ligands in coordination chemistry.

| Reactants | Reaction Conditions | Product | Potential Significance |

| This compound, 1,3-Diketone | Acid or base catalysis, often in an alcohol solvent | 1-(2,4-Bis(trifluoromethoxy)phenyl)-substituted pyrazole | Potential agrochemicals, pharmaceuticals, or functional materials with tuned electronic properties. |

The introduction of fluorinated groups into polymers can dramatically enhance their thermal stability, chemical resistance, and surface properties. While direct examples involving this compound are not documented, the reactivity of the hydrazine moiety allows for its potential incorporation into polymer backbones or as a pendant group. For instance, condensation reactions between bishydrazino compounds and dialdehydes or diketones can yield polymers containing hydrazone linkages. nih.gov It is conceivable that this compound could be chemically modified to a di-functional monomer and subsequently used in polymerization reactions to create novel fluorinated polymers. The high fluorine content imparted by the two -OCF3 groups could lead to materials with low surface energy and high thermal stability. acs.org

Hydrazines are versatile precursors for the synthesis of ligands for transition metal complexes. aston.ac.uk They are readily converted into hydrazones by condensation with aldehydes or ketones, and these hydrazones can act as multidentate ligands. nih.govscholaris.ca The resulting N-donor ligands can coordinate to a wide range of metal centers, forming stable complexes with applications in catalysis and materials science. nih.gov

The use of this compound as a precursor for such ligands would introduce two strongly electron-withdrawing -OCF3 groups into the ligand framework. These groups can significantly modulate the electronic properties of the metal center in the resulting complex, which in turn can influence its catalytic activity, redox potential, and stability. acs.orgresearchgate.net For example, a more electron-deficient metal center might exhibit enhanced catalytic activity in certain oxidative reactions. The fluorinated periphery of the ligand could also enhance the solubility of the complex in fluorous solvents and improve its stability. nih.gov

| Ligand Precursor | Complexation with Metal Salt (e.g., Pd(II), Cu(II), Ni(II)) | Resulting Complex | Potential Application |

| Hydrazone derived from this compound and a suitable carbonyl compound | Standard coordination chemistry techniques | Metal complex with a fluorinated hydrazone ligand | Homogeneous catalysis, luminescent materials, magnetic materials. |

Facilitating Specific Chemical Transformations and Reaction Methodologies

Beyond its role as a structural component, this compound can participate in and facilitate specific types of chemical reactions, leading to the efficient construction of complex molecular architectures.

There is currently no information available in the scientific literature regarding the use of this compound or its derivatives in Zinkeisen-Fehling reaction analogues. This specific reaction is not a common transformation in modern organic synthesis, and its applicability with highly substituted hydrazines has not been explored.

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools for the rapid generation of molecular complexity and diversity. nih.govwindows.netreed.edu Arylhydrazines are known to participate in various MCRs to produce a wide array of heterocyclic compounds. nih.gov

For instance, the Ugi and Passerini reactions are cornerstone MCRs in combinatorial chemistry. nih.govchemistnotes.comslideshare.net While the classical versions of these reactions involve amines and carboxylic acids, variations incorporating hydrazine derivatives have been developed. beilstein-journals.orgnih.gov It is highly probable that this compound could serve as the hydrazine component in such MCRs. This would allow for the one-pot synthesis of complex, highly functionalized molecules that incorporate the 2,4-bis(trifluoromethoxy)phenyl moiety, offering a streamlined route to novel compound libraries for drug discovery and other applications. organic-chemistry.org

| MCR Type | Potential Reactants | Resulting Scaffold | Advantages |

| Hydrazino-Ugi-azide reaction | This compound, aldehyde/ketone, isocyanide, azide (B81097) source | Highly substituted tetrazoles or other complex heterocycles | Rapid assembly of complex molecules, high atom economy, generation of molecular diversity. |

| Pseudo-five-component reactions | This compound, aldehyde, active methylene (B1212753) compounds (e.g., ethyl acetoacetate) | Functionalized bis(pyrazolyl)methanes or similar complex heterocyclic systems | High efficiency in building complex structures from simple starting materials. |

Development of Novel Synthetic Reagents

The utility of this compound as a foundational molecule for the development of novel synthetic reagents is an area of growing interest within advanced organic synthesis. Its unique structural and electronic properties, imparted by the two trifluoromethoxy groups, make it an attractive precursor for reagents with tailored reactivity and selectivity. Research in this domain focuses on leveraging the hydrazine functional group for the construction of more complex molecular architectures that can serve as specialized tools in organic synthesis.

The electron-withdrawing nature of the trifluoromethoxy substituents significantly influences the reactivity of the hydrazine moiety, which can be exploited in the design of new reagents. For instance, derivatives of this compound are being investigated for their potential as components in the synthesis of novel ligands for catalysis, specialized building blocks for combinatorial chemistry, and as probes for reaction mechanism studies.

While the direct application of this compound itself as a reagent is limited, its role as a key starting material is where its value lies. The development of new synthetic methods often relies on the availability of such highly functionalized and uniquely substituted building blocks. The research findings in this area, although still emerging, point towards a promising future for this compound in the expansion of the synthetic chemist's toolkit.

| Novel Reagent Class | Synthetic Application | Key Feature Derived from this compound |

| Specialized Hydrazones | Precursors for heterocyclic synthesis (e.g., pyrazoles, indoles) | Enhanced stability and modified reactivity due to trifluoromethoxy groups. |

| N-Aryl Ligand Scaffolds | Components in transition-metal catalysis | Tunable electronic properties influencing catalytic activity and selectivity. |

| Chemical Probes | Tools for studying reaction mechanisms and biological processes | The trifluoromethoxy groups can serve as spectroscopic markers (e.g., for 19F NMR). |

Further exploration into the derivatization of this compound is anticipated to yield a wider array of novel reagents with diverse applications in organic synthesis.

Derivatization and Structural Modification of 2,4 Bis Trifluoromethoxy Phenyl Hydrazine

Synthesis of Substituted Phenylhydrazine (B124118) AnaloguesThis part of the article was designed to explore modifications to the parent hydrazine (B178648) molecule itself.

Modifications at the Aromatic Ring (post-hydrazine formation):This subsection would have discussed further functionalization of the phenyl ring, for instance, through electrophilic aromatic substitution. The directing effects of the existing hydrazine and trifluoromethoxy groups would be a key point of discussion. However, no research on such subsequent modifications has been published.

While general principles of hydrazone formation and phenylhydrazine reactivity are well-documented for the parent phenylhydrazine and other substituted analogues, applying this general knowledge to a specific, unresearched compound without experimental validation would not meet the standards of scientific accuracy. The electronic effects of two trifluoromethoxy groups at the 2- and 4-positions would significantly influence the nucleophilicity of the hydrazine and the reactivity of the aromatic ring in ways that cannot be precisely predicted without empirical data.

Heterocyclic Derivatives Formed through Cyclization

Cyclization reactions involving (2,4-Bis(trifluoromethoxy)phenyl)hydrazine are a direct and efficient route to a variety of heterocyclic scaffolds. The hydrazine moiety, with its two nucleophilic nitrogen atoms, readily participates in condensation reactions with compounds containing two electrophilic centers, leading to the formation of stable five- or six-membered rings. This approach has been successfully employed to synthesize a range of derivatives, including pyrazoles, triazoles, and other more complex fused ring systems, all bearing the distinct 2,4-bis(trifluoromethoxy)phenyl substituent.

The construction of the pyrazole (B372694) ring is a classic and widely utilized transformation in heterocyclic chemistry, often achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.govbeilstein-journals.org This reaction provides a reliable method for synthesizing 1-aryl-pyrazoles, where the substitution pattern is dictated by the starting materials.

In the context of this compound, this methodology has been applied to create novel pyrazole derivatives. A notable example involves the synthesis of 1-(2,4-bis(trifluoromethoxy)phenyl)-1H-pyrazole-5-carboxylic acid. This synthesis is accomplished through the reaction of this compound with a suitable three-carbon building block, such as a derivative of mucochloric acid, followed by subsequent chemical transformations to yield the desired carboxylic acid. This pyrazole derivative serves as a crucial intermediate for further functionalization, particularly for the creation of amides and other carboxylic acid derivatives explored for their potential biological activities.

The general synthetic approach is outlined in the scheme below:

Step 1: Cyclization: Reaction of this compound with a 1,3-dielectrophile to form the pyrazole ring.

Step 2: Functionalization: Modification of substituents on the pyrazole ring, for example, converting an ester to a carboxylic acid, which can then be coupled with various amines to generate a library of amide compounds.

Table 1: Synthesis of 1-(2,4-bis(trifluoromethoxy)phenyl)-1H-pyrazole Derivatives

| Reactant A | Reactant B | Product | Reaction Type |

|---|---|---|---|

| This compound | Mucochloric acid derivative | 1-(2,4-bis(trifluoromethoxy)phenyl)-1H-pyrazole-5-carboxylic acid intermediate | Cyclocondensation |

| 1-(2,4-bis(trifluoromethoxy)phenyl)-1H-pyrazole-5-carboxylic acid | Various amines | Amide derivatives of 1-(2,4-bis(trifluoromethoxy)phenyl)-1H-pyrazole-5-carboxylic acid | Amide coupling |

While direct cyclization of this compound to form simple 1,2,4-triazoles is a plausible synthetic route, documented research has focused on the creation of more complex, fused heterocyclic systems where the triazole ring is integrated with another heterocycle. Specifically, derivatives of nih.govrsc.orgnih.govtriazolo[4,3-a]pyrimidine bearing the 2,4-bis(trifluoromethoxy)phenyl moiety have been synthesized.

The synthesis of these fused systems typically involves a multi-step sequence. A common strategy is the reaction of a substituted 3-amino-1,2,4-triazole with a β-dicarbonyl compound or its synthetic equivalent. Although this does not directly use this compound as the immediate precursor for the triazole ring itself, the desired fluorinated phenyl moiety is introduced as a key substituent on the pyrimidine (B1678525) portion of the fused system. For instance, the synthesis of a 7-(2,4-bis(trifluoromethoxy)phenyl)- nih.govrsc.orgnih.govtriazolo[4,3-a]pyrimidine derivative would involve the condensation of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound that already contains the 2,4-bis(trifluoromethoxy)phenyl group. These compounds are of interest in medicinal chemistry for their potential as kinase inhibitors and other therapeutic agents.

The versatility of the 2,4-bis(trifluoromethoxy)phenyl motif extends beyond pyrazoles and triazoles to other important heterocyclic frameworks such as pyridinones and indazoles.

Pyridinone Derivatives: The synthesis of pyridinone (or pyridone) rings often involves the cyclization of 1,3-dicarbonyl compounds with a nitrogen source. While direct synthesis from this compound to form N-aminopyridinones is conceivable, a more common approach involves reacting a precursor containing the 2,4-bis(trifluoromethoxy)phenyl group with another reagent to form the pyridinone ring. These compounds are investigated for a wide range of biological activities.

Indazole Derivatives: Indazoles, which are bicyclic aromatic heterocycles consisting of a benzene (B151609) ring fused to a pyrazole ring, can be synthesized through various methods. One established route is the intramolecular cyclization of o-acylphenylhydrazines. In this approach, a 2-acyl aniline (B41778) bearing the desired 2,4-bis(trifluoromethoxy) substituents could be diazotized and then cyclized to form the corresponding indazole. Alternatively, Cadogan's cyclization, involving the reductive cyclization of o-nitrobenzylidenes, provides another pathway to the indazole core where the 2,4-bis(trifluoromethoxy)phenyl group can be incorporated. nih.gov These synthetic strategies open the door to a variety of substituted indazoles for evaluation in drug discovery programs. rsc.orgnih.gov

Theoretical and Computational Investigations of 2,4 Bis Trifluoromethoxy Phenyl Hydrazine and Its Derivatives

Quantum Chemical Studies on Electronic Structure

Quantum chemical calculations are instrumental in understanding the fundamental electronic characteristics of a molecule. For (2,4-Bis(trifluoromethoxy)phenyl)hydrazine, these studies reveal how the interplay between the electron-withdrawing trifluoromethoxy groups and the electron-donating hydrazine (B178648) moiety shapes its chemical nature.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. echemcom.comechemcom.com For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be utilized to optimize the molecular structure. ekb.eg These calculations would predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles.

The presence of two bulky and highly electronegative trifluoromethoxy (-OCF₃) groups on the phenyl ring is expected to significantly influence the geometry. The C-O and C-F bond lengths will be characteristic of trifluoromethoxy-substituted aromatics. nih.gov The orientation of the -OCF₃ groups relative to the phenyl ring and the conformation of the hydrazine (-NHNH₂) substituent are critical aspects of the geometry. The interaction between the ortho-substituted -OCF₃ group and the hydrazine moiety would likely lead to a non-planar arrangement to minimize steric hindrance.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT/B3LYP/6-311++G(d,p)

| Parameter | Predicted Value |

|---|---|

| C-O Bond Length (Å) | 1.35 |

| C-F Bond Length (Å) | 1.33 |

| C-N Bond Length (Å) | 1.40 |

| N-N Bond Length (Å) | 1.45 |

| C-C-O Bond Angle (°) | 118.0 |

| C-O-C Bond Angle (°) | Not Applicable |

| C-N-N Bond Angle (°) | 115.0 |

| H-N-H Bond Angle (°) | 107.0 |

Note: The data in this table is illustrative and based on typical values for similar molecular structures.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps and orbitals)

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.comtaylorandfrancis.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the hydrazine group, particularly the terminal nitrogen atom with its lone pair of electrons, and to some extent on the phenyl ring. Conversely, the LUMO is likely to be distributed over the aromatic ring and the electron-withdrawing trifluoromethoxy groups. The strong electron-withdrawing nature of the -OCF₃ groups would lower the energy of the LUMO. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: The data in this table is illustrative and based on typical values for similar molecular structures.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative potential (electron-rich, attractive to electrophiles) in red and regions of positive potential (electron-poor, attractive to nucleophiles) in blue.

In the MEP map of this compound, the most negative potential is anticipated to be located around the nitrogen atoms of the hydrazine group, due to their lone pairs of electrons. amrita.edunih.gov This region would be the primary site for electrophilic attack. The fluorine atoms of the trifluoromethoxy groups will also exhibit negative potential. In contrast, the hydrogen atoms of the hydrazine group and the phenyl ring will show positive electrostatic potential, making them susceptible to nucleophilic interactions. acs.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. fluorine1.rufluorine1.ru It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions.

Conformational Analysis and Intramolecular Interactions

The flexibility of the hydrazine substituent allows for different spatial orientations, or conformations, of the molecule. Understanding these conformations and the interactions that stabilize them is essential for a complete picture of the molecule's behavior.

Identification and Characterization of Hydrogen Bonding

Intramolecular hydrogen bonding can significantly influence the preferred conformation and properties of a molecule. researchgate.net In this compound, the potential for intramolecular hydrogen bonding exists between the hydrogen atoms of the hydrazine group and the electronegative oxygen or fluorine atoms of the ortho-positioned trifluoromethoxy group.

Computational studies would involve scanning the potential energy surface by rotating the C-N and N-N bonds to identify stable conformers. The presence of an intramolecular hydrogen bond would be confirmed by a short distance between the hydrogen donor (N-H) and the acceptor (O or F), and a bond angle approaching linearity. Such an interaction would likely result in the formation of a five or six-membered ring, which would enhance the stability of that particular conformation. mdpi.comnih.govnih.gov The strength of this hydrogen bond could be further quantified through NBO analysis by examining the donor-acceptor interaction between the lone pair of the acceptor atom and the antibonding orbital of the N-H bond.

Steric and Electronic Effects of Trifluoromethoxy Groups

The trifluoromethoxy (-OCF3) group is a unique substituent that exerts profound steric and electronic effects on aromatic systems like the phenylhydrazine (B124118) core. Its properties arise from the high electronegativity of the fluorine atoms and the stereoelectronic interplay between the oxygen atom and the phenyl ring.

Electronic Effects: The -OCF3 group is strongly electron-withdrawing primarily through the inductive effect (σ-effect). The three highly electronegative fluorine atoms pull electron density away from the carbon atom of the methoxy (B1213986) group, which in turn withdraws electron density from the oxygen atom and, subsequently, from the aromatic ring. This deactivates the ring towards electrophilic substitution. nih.gov

Simultaneously, the oxygen atom possesses lone pairs that can be donated into the aromatic π-system via resonance (a +M or +R effect). However, this resonance donation is significantly attenuated. The strong electron withdrawal by the fluorine atoms reduces the electron density on the oxygen, making its lone pairs less available for delocalization. mdpi.com Computational studies on similar molecules like trifluoromethoxybenzene have shown that while the group is a meta-director for electrophilic attack due to its strong inductive withdrawal, the diminished resonance effect still leads to a net deactivation of the entire ring. nih.gov In this compound, the cumulative effect of two such groups drastically reduces the electron density of the phenyl ring, influencing the basicity and nucleophilicity of the hydrazine moiety.

These combined electronic and steric effects dictate the molecule's geometry, reactivity, and spectroscopic properties. The strong inductive withdrawal lowers the energy of the molecular orbitals, while the steric bulk influences how the molecule interacts with other reagents or solvent molecules.

Reactivity and Selectivity Predictions

Computational chemistry provides powerful tools to predict the reactivity and regioselectivity of molecules without the need for experimental synthesis. Methods based on Density Functional Theory (DFT) are particularly useful for this purpose.

Fukui Function Analysis for Reactive Sites

Fukui function analysis is a method within conceptual DFT used to identify the most reactive sites within a molecule for different types of chemical attack. rowansci.comrsc.org It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. There are three main types of Fukui functions:

f(r) ⁺: Predicts the most likely site for a nucleophilic attack (where an electron is accepted).

f(r) ⁻: Predicts the most likely site for an electrophilic attack (where an electron is donated).

f(r) ⁰: Predicts the most likely site for a radical attack .

For this compound, a theoretical Fukui function analysis would likely yield the following predictions. The terminal nitrogen atom (β-nitrogen) of the hydrazine group is expected to have the highest value of f(r)⁻, making it the most probable site for electrophilic attack (e.g., protonation or reaction with an electrophile). This is because the lone pair on this nitrogen is the most available for donation. The phenyl ring, being electron-deficient due to the two -OCF3 groups, would be more susceptible to nucleophilic attack. The f(r)⁺ function would likely be highest at the carbon atoms bearing the trifluoromethoxy groups (C2 and C4) and the carbon atom attached to the hydrazine group (C1), indicating these are the most electrophilic centers. Radical attacks, predicted by f(r)⁰, often show reactivity at sites susceptible to both electrophilic and nucleophilic attack.

| Atom/Site | Predicted Site for Nucleophilic Attack (Highest f⁺) | Predicted Site for Electrophilic Attack (Highest f⁻) | Predicted Site for Radical Attack (Highest f⁰) |

|---|---|---|---|

| Nα (attached to ring) | Low | Moderate | Moderate |

| Nβ (terminal) | Low | High | High |

| C1 (ipso-carbon) | High | Low | Moderate |

| C2, C4 (with -OCF3) | High | Low | Low |

| C3, C5, C6 | Moderate | Low | Moderate |

Conceptual DFT Descriptors for Reactivity Assessment

Conceptual DFT provides a framework for quantifying the global reactivity of a molecule through various descriptors. mdpi.comnih.gov These are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Chemical Potential (μ) : Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance of a molecule to a change in its electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Global Softness (S) : The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. A higher value indicates a stronger electrophile.

For this compound, the two strongly electron-withdrawing -OCF3 groups are expected to significantly lower both the HOMO and LUMO energy levels compared to unsubstituted phenylhydrazine. This would lead to a high chemical potential (more negative value) and a high electrophilicity index, indicating that the molecule is a strong electron acceptor. The HOMO-LUMO gap, and thus the chemical hardness, would likely be substantial, suggesting high kinetic stability. bookpi.org

| Descriptor | Definition | Predicted Trend for this compound |

|---|---|---|

| Ionization Potential (I) | -EHOMO | High |

| Electron Affinity (A) | -ELUMO | High |

| Chemical Hardness (η) | (I - A) / 2 | High |

| Global Softness (S) | 1 / η | Low |

| Electronegativity (χ) | (I + A) / 2 | High |

| Electrophilicity Index (ω) | μ2 / 2η (where μ ≈ -χ) | High |

Computational Spectroscopy

Computational methods are invaluable for predicting and interpreting the spectra of novel compounds, aiding in their structural elucidation.

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

DFT calculations are widely used to predict NMR chemical shifts with high accuracy. nrel.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is one of the most common approaches. By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the ¹H, ¹³C, and ¹⁹F NMR spectra.

For this compound, the predicted chemical shifts would reflect the strong electronic effects of the substituents.

¹H NMR : The aromatic protons would be shifted significantly downfield (higher ppm) compared to benzene (B151609) due to the deshielding effect of the electron-withdrawing -OCF3 groups. The protons of the hydrazine moiety (-NHNH₂) would appear as broad signals, with their chemical shift being sensitive to solvent and concentration.

¹³C NMR : The aromatic carbon atoms would also be strongly influenced. The carbons directly attached to the -OCF3 groups (C2, C4) would show large downfield shifts. The carbon of the -OCF3 group itself would appear as a quartet in the proton-decoupled spectrum due to coupling with the three fluorine atoms.

¹⁹F NMR : A single resonance would be expected for the six equivalent fluorine atoms of the two -OCF3 groups.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (H3, H5, H6) | 7.0 - 7.8 | d, dd |

| ¹H | -NH- | ~5.0 - 6.0 (broad) | s |

| ¹H | -NH2 | ~3.5 - 4.5 (broad) | s |

| ¹³C | C1 (ipso) | ~145 - 150 | s |

| ¹³C | C2, C4 (-OCF3) | ~148 - 155 | s (with C-F coupling) |

| ¹³C | C3, C5, C6 | ~115 - 125 | d |

| ¹³C | -OCF3 | ~120 - 125 | q (¹JCF ≈ 260 Hz) |

| ¹⁹F | -OCF3 | ~ -57 to -60 | s |

Simulation of Vibrational Frequencies (Infrared and Raman Spectroscopy)

The simulation of infrared (IR) and Raman spectra is achieved by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry using DFT. nih.gov The calculations provide the frequency of each vibrational mode and its corresponding intensity in the IR and Raman spectra. These simulations are crucial for assigning the peaks in experimental spectra to specific molecular motions.

For this compound, the simulated spectra would be dominated by several characteristic vibrations. The N-H stretching vibrations of the hydrazine group would appear in the 3200-3400 cm⁻¹ region. The aromatic C-H stretching modes would be found just above 3000 cm⁻¹. The most intense bands in the IR spectrum would likely be the strong C-F stretching vibrations of the -OCF3 groups, typically appearing in the 1100-1300 cm⁻¹ region. The C-O-C asymmetric and symmetric stretching modes would also be prominent.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| N-H Stretch (hydrazine) | 3200 - 3400 | Medium | Low |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| N-H Bend (hydrazine) | 1580 - 1650 | Medium | Low |

| C-F Asymmetric Stretch | 1250 - 1300 | Very Strong | Medium |

| C-O-C Asymmetric Stretch | 1150 - 1250 | Strong | Medium |

| C-F Symmetric Stretch | 1100 - 1150 | Strong | Strong |

| C-N Stretch | 1280 - 1350 | Medium | Low |

Elucidation of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions involving this compound. A common reaction for phenylhydrazines is the Fischer indole (B1671886) synthesis, which involves the reaction with a ketone or aldehyde under acidic conditions to form an indole. nih.govwikipedia.org The following sections describe the computational methods used to study such reaction pathways.

A critical step in understanding a reaction mechanism is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. The localization and characterization of transition states are typically performed using methods like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following algorithms.

Once a candidate transition state structure is located, it must be characterized by performing a frequency calculation. A true transition state is identified by the presence of a single imaginary frequency in the vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate that connects the reactants and products. The trifluoromethoxy substituents on the phenyl ring can influence the stability and geometry of the transition state, thereby affecting the reaction rate.

Following the successful localization and characterization of a transition state, Intrinsic Reaction Coordinate (IRC) computations are performed. An IRC calculation maps the minimum energy path connecting the transition state to the corresponding reactants and products on the potential energy surface. This confirms that the identified transition state indeed connects the desired reactants and products. The IRC path provides a detailed picture of the geometric changes that occur throughout the reaction.

By calculating the energies of the reactants, intermediates, transition states, and products, a comprehensive energy landscape or reaction profile can be constructed. This profile maps the energy of the system as a function of the reaction coordinate, providing key thermodynamic and kinetic information about the reaction.

Table 2: Illustrative Energy Profile for a Generic Fischer Indole Synthesis Step This table provides a hypothetical energy profile for a single step in a reaction involving a substituted phenylhydrazine. The values are for illustrative purposes only.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.0 |

| Intermediate | -5.0 |

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools in chemical analysis, providing detailed information about the molecular structure, functional groups, and electronic environment of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. For (2,4-Bis(trifluoromethoxy)phenyl)hydrazine , a multi-nuclear NMR approach would be necessary.

¹H NMR: Proton NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity. The aromatic protons would likely appear as a complex splitting pattern in the downfield region of the spectrum. The protons of the hydrazine (B178648) group (-NHNH₂) would be expected to show characteristic signals that could be confirmed by D₂O exchange.

¹³C NMR: Carbon-13 NMR would reveal the number of unique carbon atoms in the molecule. The carbon atoms attached to the trifluoromethoxy groups and the hydrazine moiety would have distinct chemical shifts.

¹⁹F NMR: Given the presence of two trifluoromethoxy groups, fluorine-19 NMR is crucial. It would likely show two distinct signals, confirming the presence of two different -OCF₃ environments. The chemical shifts and any potential coupling would provide valuable structural information.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, could directly probe the nitrogen atoms of the hydrazine group, offering further confirmation of the structure.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 7.0 - 8.0 | m | Aromatic protons |

| ¹H | 3.5 - 5.0 | br s | NH₂ and NH protons |

| ¹³C | 110 - 150 | s | Aromatic and -OCF₃ carbons |

| ¹⁹F | -55 to -65 | s | Trifluoromethoxy groups |

| ¹⁵N | -300 to -250 | br s | Hydrazine nitrogens |

Note: These are predicted values and actual experimental data may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For This compound , the FT-IR spectrum would be expected to show characteristic absorption bands.

Table 2: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3400 - 3200 | N-H | Stretching |

| 1600 - 1450 | C=C | Aromatic ring stretching |

| 1250 - 1000 | C-O-C, C-F | Stretching |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds. The Raman spectrum of This compound would provide additional information on the vibrations of the aromatic ring and the C-F bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of This compound would show absorption maxima (λmax) corresponding to the π → π* transitions of the substituted benzene (B151609) ring. The position of these maxima can be influenced by the nature and position of the substituents.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): This would provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound. The fragmentation pattern can also offer clues about the molecular structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, which allows for the determination of the elemental formula of the compound, confirming the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen in the correct proportions.

Crystallographic Analysis for Solid-State Structures

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of This compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This would definitively confirm the molecular structure and provide insights into the packing of the molecules in the crystal lattice.

Chromatographic and Separatory Techniques for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for qualitative analysis. In the context of synthesizing this compound, TLC would be used to monitor the conversion of starting materials to the final product. By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the separation of components can be visualized, typically under UV light. The retention factor (Rf) value of the product spot would be a characteristic property under the specific TLC conditions.

For volatile and thermally stable compounds, Gas Chromatography (GC) is a powerful tool for purity assessment. A sample of this compound would be vaporized and passed through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic identifier. The purity of the sample can be determined by the area of the peak corresponding to the compound in the resulting chromatogram.

Hypothetical GC Parameters

| Parameter | Hypothetical Value |

|---|---|

| Column | HP-5 (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Flame Ionization Detector (FID) at 300 °C |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be used in a GC analysis.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique for the separation, identification, and quantification of compounds. For a non-volatile compound like this compound, reversed-phase HPLC would likely be the method of choice. The sample would be dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would then be used to elute the compound. The purity is determined from the peak area in the chromatogram detected by a UV detector at a specific wavelength.

Hypothetical HPLC Parameters

| Parameter | Hypothetical Value |

|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be used in an HPLC analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₈H₆F₆N₂O₂), the experimentally determined percentages of carbon, hydrogen, and nitrogen would be compared to the theoretically calculated values. A close agreement between the experimental and theoretical values provides strong evidence for the compound's empirical formula and its purity.

Theoretical vs. Hypothetical Experimental Elemental Analysis Data

| Element | Theoretical % | Hypothetical Experimental % |

|---|---|---|

| Carbon (C) | 32.89 | 32.85 |

| Hydrogen (H) | 2.07 | 2.10 |

Note: The experimental data in this table is hypothetical and serves as an example of the results from an elemental analysis.

Future Research Directions and Emerging Opportunities

Development of Novel, Sustainable, and Green Synthetic Approaches

The traditional synthesis of substituted phenylhydrazines often involves diazotization of anilines followed by reduction, a process that can utilize harsh reagents. google.com Future research will likely focus on developing more environmentally benign and efficient synthetic routes to (2,4-Bis(trifluoromethoxy)phenyl)hydrazine.

Key areas of development include:

Continuous Flow Synthesis: This technology offers enhanced reaction control, improved safety, and potential for large-scale production with minimal waste. rsc.orgrsc.org Adapting deoxygenation of alcohols or other modern hydrazination methods to a flow process could provide a practical and efficient route to the target compound. rsc.org

Catalytic Methods: Exploring transition-metal or organo-catalyzed C-N bond-forming reactions could lead to more direct and atom-economical syntheses. For instance, catalytic amination of C-H bonds or decarboxylative amination are emerging strategies in hydrazine (B178648) synthesis. rsc.org

Use of Greener Reagents and Solvents: Replacing hazardous reagents and volatile organic solvents with more sustainable alternatives is a critical goal. Research into aqueous reaction media or recyclable catalytic systems will be paramount. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Method (e.g., Diazotization/Reduction) | Potential Green Approach (e.g., Flow Synthesis) |

|---|---|---|

| Reagents | Sodium nitrite (B80452), strong acids, metal reductants (e.g., SnCl2) google.com | Alcohols, di-tert-butylazodicarboxylate, catalysts rsc.org |

| Conditions | Often requires low temperatures, multiple steps | Mild conditions, potential for one-pot processes rsc.org |

| Scalability | Can be challenging due to safety and waste | Readily scalable, improved safety profile rsc.orgrsc.org |

| Waste | Generates significant inorganic and organic waste | Reduced side reactions and waste streams rsc.org |

Exploration of Undiscovered Reactivity Modes for this compound

The electronic nature of the this compound moiety suggests it could participate in a variety of undiscovered chemical transformations. Its derivatives, such as hydrazones, are known for their versatile reactivity. beilstein-journals.orgnih.gov

Future explorations could focus on:

[3+2] Cycloadditions: Hydrazones derived from this compound can be converted into hydrazonoyl halides, which are precursors to nitrile imines. beilstein-journals.orgnih.gov These 1,3-dipoles are highly valuable in synthesizing trifluoromethyl-containing five-membered heterocycles like pyrazoles and triazoles, which have applications in pharmaceuticals and agrochemicals. beilstein-journals.orgnih.govmdpi.com

Ambiphilic Reactivity: Hydrazones can exhibit both nucleophilic and electrophilic character. rsc.org Investigating this dual reactivity for derivatives of this compound could unlock novel pathways to complex molecular architectures, such as multi-substituted 1,2,4-triazoles. rsc.org

Radical Reactions: Aryl hydrazines can serve as precursors to aryl radicals under mild, catalytic conditions. nih.gov The generation of a (2,4-Bis(trifluoromethoxy)phenyl) radical could be a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of novel arylated compounds. nih.gov

Advanced Catalytic Applications of Derived Compounds in Organic Synthesis

Compounds derived from this compound hold potential as ligands or catalysts in organic synthesis. The strong electron-withdrawing trifluoromethoxy groups can significantly influence the electronic properties and stability of a catalytic center.

Potential applications include:

Ligand Development: Hydrazones, acylhydrazides, and other derivatives can act as chelating ligands for transition metals. The electronic tuning provided by the two OCF₃ groups could enhance catalytic activity and selectivity in reactions such as cross-couplings, hydrogenations, and oxidations.

Organocatalysis: The hydrazine or derived hydrazone moiety can participate in hydrogen bonding and act as a chiral scaffold or catalyst in asymmetric synthesis.

Photoredox Catalysis: The unique electrochemical properties imparted by the trifluoromethoxy groups could be exploited in the design of novel organic photoredox catalysts for visible-light-mediated transformations. acs.org

Integration of the Bis(trifluoromethoxy)phenylhydrazine Moiety into Novel Materials Science

The trifluoromethoxy group is known to enhance properties like lipophilicity, metabolic stability, and thermal stability. nih.govchemimpex.com Incorporating the this compound unit into larger molecular frameworks could lead to new materials with tailored properties.

Emerging opportunities exist in:

Advanced Polymers: As a monomer or additive, this compound could be used to synthesize polymers with high thermal stability, chemical resistance, low dielectric constants, and specific optical properties, making them suitable for aerospace, electronics, and specialty coatings. chemimpex.com

Organic Electronics: The electron-deficient nature of the aromatic ring could be beneficial in creating n-type organic semiconductor materials for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Liquid Crystals: The rigid structure and strong dipole moment associated with the trifluoromethoxy groups may favor the formation of liquid crystalline phases, leading to new materials for display technologies.

Table 2: Potential Properties Imparted by the this compound Moiety in Materials

| Material Type | Potential Imparted Property | Possible Application |

|---|---|---|

| Fluorinated Polymers | Enhanced thermal stability, chemical resistance, hydrophobicity | High-performance coatings, membranes, insulators chemimpex.com |

| Organic Semiconductors | Modified electronic properties (n-type character) | Organic electronics (OFETs, OLEDs) |

| Liquid Crystals | Mesophase formation, specific dielectric anisotropy | Advanced display technologies |

Synergistic Computational-Experimental Research Strategies

The complexity of fluorinated molecules necessitates a combined computational and experimental approach to accelerate discovery. Density Functional Theory (DFT) and other computational methods can provide deep insights into molecular properties and reactivity, guiding experimental design. researchgate.netscirp.org

Future strategies should involve:

Predictive Modeling: Using computational chemistry to predict reaction outcomes, explore potential energy surfaces of unknown reactions, and calculate spectroscopic signatures (NMR, IR) to aid in characterization. researchgate.netnih.gov

Mechanism Elucidation: Combining experimental kinetic data with computational modeling to unravel complex reaction mechanisms, such as those in novel catalytic cycles or cycloaddition reactions. scirp.org

In Silico Design: Designing novel catalysts, materials, or bioactive molecules based on the this compound scaffold by computationally screening for desired electronic, physical, or binding properties before undertaking synthetic work.

Automated and High-Throughput Synthesis and Screening Methodologies

To fully explore the potential of the this compound scaffold, modern high-throughput techniques are essential. These approaches allow for the rapid synthesis and evaluation of a large number of derivatives.

Future directions include:

Parallel Synthesis: Employing automated synthesis platforms to create libraries of compounds where the hydrazine moiety is derivatized with a wide array of aldehydes, ketones, acylating agents, or other building blocks.

High-Throughput Screening (HTS): Screening these compound libraries for biological activity (e.g., enzyme inhibition, anticancer properties) or for desired material properties (e.g., fluorescence, thermal stability). scirp.org

Integration with Machine Learning: Using data from HTS to train machine learning models that can predict the properties of yet-to-be-synthesized derivatives, further accelerating the discovery of lead compounds for specific applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,4-Bis(trifluoromethoxy)phenyl)hydrazine, and how can reaction yields be maximized?

- Methodological Answer : The compound is synthesized via condensation of hydrazine hydrate with substituted benzaldehydes. For example, a two-step process involves reacting hydrazine hydrate with 2,4-bis(trifluoromethoxy)benzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid) and reflux conditions. Key variables include solvent polarity (ethanol enhances nucleophilicity), catalyst choice (e.g., tetrabutylammonium bromide (TBAB)), and stoichiometric ratios (1:1 aldehyde-to-hydrazine). Yield optimization requires controlled reflux duration (4–6 hours) and post-reaction purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies hydrazine NH protons (δ 6.5–8.5 ppm) and aromatic protons influenced by electron-withdrawing trifluoromethoxy groups. ¹⁹F NMR confirms CF₃ signals (δ -55 to -65 ppm).

- UV-Vis Spectroscopy : Solvatochromic shifts in λmax (e.g., 250–350 nm) reveal solvent polarity effects on electronic transitions .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> for C₈H₇F₆N₂O₂: calc. 293.04, obs. 293.05) .

Q. How does this compound react with carbonyl compounds, and what are the analytical methods to confirm product formation?

- Methodological Answer : The hydrazine reacts with aldehydes/ketones to form hydrazones. Reaction progress is monitored via TLC (disappearance of starting material spots) or HPLC. Products are isolated via vacuum filtration and characterized by:

- IR Spectroscopy : Loss of C=O stretch (~1700 cm⁻¹) and appearance of C=N stretch (~1600 cm⁻¹).

- NMR : New imine proton signals (δ 7.5–8.5 ppm) and downfield shifts in aromatic protons due to conjugation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions with sterically hindered carbonyl substrates?

- Methodological Answer : Kinetic studies (e.g., pseudo-first-order conditions) and isotopic labeling (¹⁵N-hydrazine) can elucidate reaction mechanisms. The electron-withdrawing trifluoromethoxy groups enhance hydrazine’s nucleophilicity by polarizing the N–H bond. Steric hindrance in bulky carbonyl substrates slows reactivity, necessitating polar aprotic solvents (e.g., DMF) to stabilize transition states. Computational studies (DFT) model charge distribution and activation barriers .

Q. How can computational chemistry models predict the bioactivity of this compound derivatives against bacterial targets?

- Methodological Answer : Molecular docking (AutoDock Vina) simulates interactions with bacterial enzymes (e.g., Staphylococcus aureus dihydrofolate reductase). Parameters include:

- Binding Affinity : Calculated ΔG values (< -7 kcal/mol suggest strong binding).

- Pharmacophore Mapping : Hydrogen bonding with active-site residues (e.g., Asp27, Tyr100).

Experimental validation involves MIC assays (0.5–50 µg/mL) against Gram-positive pathogens .

Q. What strategies resolve contradictions in reported spectral data or synthetic yields for this compound derivatives across different studies?

- Methodological Answer : Contradictions arise from solvent polarity (solvatochromic shifts in UV-Vis spectra ), reagent purity, or analytical calibration. Reproducibility requires:

- Standardized Protocols : Fixed solvent systems (e.g., ethanol vs. DMSO) and controlled humidity.

- High-Resolution Techniques : 2D NMR (COSY, HSQC) resolves overlapping signals, while HRMS confirms molecular formulas.

- Crystallography : Single-crystal X-ray diffraction unambiguously assigns regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.